[4+2+1] Cycloaddition vs. [Rh(COD)Cl]₂
In a direct head-to-head comparison under identical conditions, [Rh(CO)₂Cl]₂ (5 mol%) produced an isolated yield of 88% in a [4+2+1] cycloaddition reaction, whereas the structurally related rhodium(I) dimer [Rh(COD)Cl]₂ (5 mol%) yielded no reaction under the same conditions [1]. Both catalysts share a chloride-bridged dimeric Rh(I) structure, yet the carbonyl ligands in [Rh(CO)₂Cl]₂ are essential for catalytic activity in this transformation, whereas the 1,5-cyclooctadiene (COD) ligands in the comparator fail to promote the reaction.
| Evidence Dimension | Catalytic activity: isolated product yield |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | [Rh(COD)Cl]₂: no reaction |
| Quantified Difference | 88% yield vs. 0% yield (complete differentiation) |
| Conditions | [4+2+1] cycloaddition; DCE (1,2-dichloroethane); 80°C; 15 min; 5 mol% catalyst loading |
Why This Matters
This direct comparison demonstrates that [Rh(CO)₂Cl]₂ is not interchangeable with [Rh(COD)Cl]₂ despite both being Rh(I) dimers, establishing its unique efficacy in carbonylative cycloaddition transformations relevant to complex molecule synthesis.
- [1] PMC Table 1. Optimization of reaction conditions for [4+2+1] cycloaddition. PMC3864628. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3864628/table/T1/ View Source
